molecular formula C19H14ClFN2O B4517485 N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4517485
M. Wt: 340.8 g/mol
InChI Key: RJZAZPWLCTVYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-pyridinecarboxaldehyde with 4-chloroaniline in ethanol under reflux conditions. The mixture is then treated with magnesium sulfate to remove excess water, followed by drying under vacuum .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O/c20-17-6-2-1-5-15(17)13-23(18-7-3-4-12-22-18)19(24)14-8-10-16(21)11-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAZPWLCTVYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE

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